TRIS carbonate

説明

Historical Context and Development

The development of tris(hydroxymethyl)aminomethane carbonate traces its origins to the broader advancement of buffering systems in biochemical research. The parent compound, tris(hydroxymethyl)aminomethane, was first established as a critical buffering agent through industrial synthesis methods involving the exhaustive condensation of nitromethane with formaldehyde under basic conditions. This process, which produces the intermediate compound through repeated Henry reactions followed by subsequent hydrogenation, established the foundation for creating carbonate derivatives.

The historical significance of this compound became apparent through patent documentation from the late 20th century, particularly through work documented in United States Patent 4233245A, which detailed the preparation of tris(hydroxymethyl)aminomethane in crystalline form. The patent outlined sophisticated synthesis methods involving formylation followed by hydrogenation, achieving yields exceeding 90% through carefully controlled crystallization processes. The development process involved nitromethane and formaldehyde mixing in molar ratios of approximately 1:3 in concentrated alcohol medium, with specific temperature controls below 50 degrees Celsius.

The creation date recorded for tris(hydroxymethyl)aminomethane carbonate was August 8, 2005, with subsequent modifications documented as recently as October 21, 2023. This timeline reflects ongoing research and refinement in understanding the compound's properties and applications. The European Chemical Agency recognition under EINECS number 268-546-4 further solidified its position in regulatory and research frameworks. The compound's development represents a convergence of organic synthesis expertise and practical biochemical applications, establishing its role in contemporary research methodologies.

Chemical Significance and Research Importance

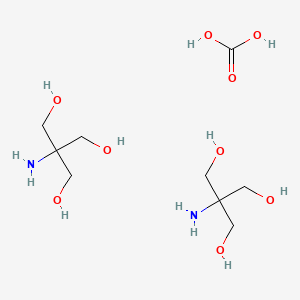

Tris(hydroxymethyl)aminomethane carbonate demonstrates remarkable chemical significance through its unique molecular structure and buffering properties. The compound consists of two tris(hydroxymethyl)aminomethane molecules associated with one carbonic acid molecule, creating a complex with distinctive physicochemical characteristics. The molecular structure features amino groups and hydroxymethyl functionalities that contribute to its effectiveness as a buffering agent across physiologically relevant pH ranges.

Table 1: Fundamental Chemical Properties of Tris(hydroxymethyl)aminomethane Carbonate

The research importance of tris(hydroxymethyl)aminomethane carbonate extends beyond traditional buffering applications. Recent investigations have demonstrated its potential role in carbon capture, utilization, and storage technologies, where tris-based compounds contribute to carbon dioxide fixation processes. Research published in ACS Omega highlighted the effectiveness of related tris compounds in sustainable synthesis of cyclic carbonates from terminal epoxides, demonstrating the broader utility of tris-based systems in environmental chemistry applications.

The compound's buffering capacity derives from the parent tris(hydroxymethyl)aminomethane molecule, which exhibits a pKa of approximately 8.1 at 25 degrees Celsius. This characteristic enables effective buffering within the pH range of 7.0 to 9.0, making it particularly valuable for biological processes operating within physiological pH conditions. The buffering effectiveness has been validated across various temperature ranges, with specific applications documented in glass dissolution experiments where tris-based buffers maintained stable pH conditions between 7.0 and 10.5.

Position in Contemporary Biochemical Research

Contemporary biochemical research has positioned tris(hydroxymethyl)aminomethane carbonate as a versatile component across multiple scientific disciplines. In molecular biology applications, the compound serves critical functions in electrophoresis buffer systems, particularly in Tris-Acetate-EDTA and Tris-Borate-EDTA formulations used for nucleic acid separation and analysis. These applications demonstrate the compound's stability and effectiveness in maintaining optimal conditions for sensitive biochemical procedures.

Table 2: Contemporary Research Applications of Tris(hydroxymethyl)aminomethane Carbonate

Recent advances in cancer research have identified tris(hydroxymethyl)aminomethane as a promising therapeutic approach for manipulating tumor extracellular pH. Research published in Cancer Medicine demonstrated that tris-base buffer effectively inhibited metastasis in prostate and pancreatic cancer models, with investigations conducted using magnetic resonance imaging and bioluminescence imaging techniques. The studies revealed that tris-base buffer at 200 millimolar concentration successfully reduced tumor progression while decreasing expression of glucose transporter proteins.

The compound's role in catalytic chemistry has gained prominence through research on carbon dioxide conversion processes. Studies published in Sustainable Energy and Fuels explored the use of tris-based substrates in diethyl carbonate synthesis from carbon dioxide. These investigations demonstrated beyond-equilibrium yields exceeding 50% when tris-containing substrates were employed, highlighting the compound's potential in sustainable chemical synthesis. The research emphasized the regenerability of tris-based substrates, contributing to the development of environmentally responsible chemical processes.

In materials science applications, tris(hydroxymethyl)aminomethane carbonate has proven effective in glass dissolution experiments conducted under Environmental Protection Agency protocols. Research published in npj Materials Degradation confirmed the compound's ability to maintain stable pH conditions across varying temperatures from room temperature to 60 degrees Celsius. The investigations compared tris-based buffers with ammonium chloride-ammonia systems, demonstrating superior performance characteristics in alkaline pH ranges between 8.5 and 10.5.

The catalytic applications of tris-based compounds have expanded into homogeneous catalysis for cyclic carbonate synthesis. Research from the University of Groningen documented the effectiveness of titanium and zirconium amino-tris phenolate catalysts for converting carbon dioxide and epoxides into cyclic carbonates. These studies achieved turnover numbers up to 1920 for carbon dioxide conversion with 1,2-epoxyhexane at 12 bar pressure and 90 degrees Celsius, demonstrating quantitative conversion of various epoxide substrates with 98% selectivity toward cyclic carbonate products.

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.CH2O3/c2*5-4(1-6,2-7)3-8;2-1(3)4/h2*6-8H,1-3,5H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQWVHROHDZXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071119 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68123-29-5 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Transesterification of TRIS with Diallyl Carbonate

The most well-documented method for synthesizing TRIS carbonate involves transesterification between TRIS and diallyl carbonate (DAC). This approach, adapted from processes used for polyol carbonates (e.g., ethylene glycol or glycerol carbonates), leverages the nucleophilic substitution of hydroxyl groups in TRIS with carbonate esters.

Reaction Mechanism and Conditions

The reaction proceeds via a base-catalyzed transesterification mechanism:

$$

\text{TRIS} + 3 \, \text{DAC} \rightarrow \text{TRIS tris(allyl carbonate)} + 3 \, \text{Allyl Alcohol}

$$

Key parameters include:

- Catalysts : Sodium hydroxide (0.5–10 ppm Na relative to TRIS) or sodium carbonate, which facilitate alkoxide formation at TRIS hydroxyl sites.

- Pressure : Reduced pressure (13.33–266.6 mbar) to remove allyl alcohol byproduct and shift equilibrium toward product formation.

- Molar Ratios : A DAC/TRIS molar ratio ≥10 yields predominantly monomeric TRIS tris(allyl carbonate), while lower ratios (e.g., stoichiometric) produce oligomers.

Table 1: Effect of DAC/TRIS Molar Ratio on Product Composition

| DAC/TRIS Ratio | Monomer Content (%) | Oligomer Content (%) |

|---|---|---|

| 10:1 | ≥90 | ≤10 |

| 5:1 | 70–80 | 20–30 |

| 2:1 | 30–40 | 60–70 |

Process Steps

- Reactor Setup : A stirred vessel with a distillation column is charged with TRIS and DAC under nitrogen to prevent oxidation.

- Catalyst Addition : Sodium-based catalysts are introduced as alcoholic solutions or solids (0.5–10 ppm Na).

- Reaction Execution : Heating at 90–120°C under reduced pressure (150–200 mmHg) for 1–2 hours, during which allyl alcohol is distilled off.

- Purification : Excess DAC is removed under high vacuum (13.33 mbar), yielding a colorless product with ≤1% residual DAC.

Synthesis of TRIS Precursors

TRIS itself is synthesized via the condensation of formaldehyde and ammonia:

$$

3 \, \text{CH}2\text{O} + \text{NH}3 \rightarrow (\text{CH}2\text{OH})3\text{CNH}2 + 3 \, \text{H}2\text{O}

$$

Key steps include:

Challenges and Optimization Strategies

Impurity Control

Scalability Considerations

- Batch vs. Continuous Flow : Patent data emphasize batch processing, but continuous systems could enhance yield via real-time byproduct removal.

- Catalyst Recycling : Homogeneous catalysts (e.g., NaOH) are less recyclable than heterogeneous alternatives (e.g., ion-exchange resins), necessitating trade-offs between activity and cost.

Applications and Derivatives

This compound’s oligomeric forms exhibit increased viscosity (20–50 cP) and density (1.15–1.25 g/cm³), making them suitable for:

化学反応の分析

Reactivity with Acids and Bases

Tris carbonate undergoes protonation and deprotonation reactions in aqueous media, influenced by pH and buffer composition.

-

Acidic Conditions :

In 0.1 N HCl, TRIS derivatives exhibit exothermic reactions, with enthalpies of reaction measured at 245.93 ± 0.26 J·g⁻¹ at 298.15 K . Side reactions may occur under extreme pH conditions, leading to variable enthalpy values due to competing equilibria . -

Basic Conditions :

In 0.05–0.1 N NaOH, this compound participates in endothermic reactions. The heat capacity change (ΔCₚ) for TRIS in 0.08 N NaOH is 1.025 ± 0.025 J·g⁻¹·K⁻¹ . Carbonate displacement by hydroxide ions can alter reaction pathways .

Role in Calcium Carbonate Precipitation

This compound buffers influence biomineralization processes by modulating CaCO₃ precipitation rates and polymorph selection .

Key Findings:

| Tris Buffer Concentration (mol/L) | Precipitation Rate (Ca²⁺ Decrease) | Dominant CaCO₃ Polymorph |

|---|---|---|

| 0.25 | 30–40% after 24h | Vaterite/Calcite mix |

| 0.5–0.75 | 53–60% after 24h | Calcite |

| 1.0 | >60% after 24h | Vaterite-dominated |

-

Mechanism : Higher buffer concentrations increase solution alkalinity, accelerating CO₃²⁻ formation and CaCO₃ nucleation . Vaterite stabilization at high TRIS concentrations is attributed to kinetic trapping .

Atmospheric CO₂ Capture

This compound derivatives facilitate CO₂ sequestration through spontaneous carbonate formation. For example:

-

A Cd(II)-TRIS complex reacts with atmospheric CO₂ to form a µ₃-carbonate-bridged structure, confirmed by X-ray diffraction .

-

The reaction pathway involves CO₂ hydration to HCO₃⁻/CO₃²⁻, followed by coordination to metal centers .

Thermal and Hydrolytic Stability

-

Thermal Decomposition : this compound decomposes above 169.7°C , releasing CO₂ and forming TRIS oxides .

-

Hydrolysis : In aqueous solutions, partial hydrolysis regenerates TRIS and carbonic acid, with kinetics dependent on pH and temperature .

Synthetic Routes

This compound is synthesized via:

-

Direct Carbamation : TRIS reacts with diethyl carbonate under reflux to form urethane intermediates, followed by cyclization .

-

CO₂ Insertion : TRIS ligands in metal complexes capture CO₂, forming carbonate bridges .

Analytical Characterization

科学的研究の応用

Biochemical Research

Buffering Agent

TRIS carbonate is widely utilized as a buffering agent in biochemical and molecular biology applications. It maintains a stable pH environment, which is crucial for enzymatic reactions and protein stability. The effective pH range for this compound is typically between 7.0 and 9.0, making it suitable for various biological systems.

Table 1: Buffering Capacity of this compound

| pH Range | Buffering Capacity (mM) | Applications |

|---|---|---|

| 7.0 | 50 | Enzyme assays |

| 7.5 | 40 | Protein purification |

| 8.0 | 30 | Cell culture media |

| 8.5 | 20 | Molecular cloning |

Medical Applications

Metabolic Acidosis Treatment

this compound has been studied for its potential in treating metabolic acidosis. Research indicates that it can effectively correct acidosis by acting as a hydrogen ion acceptor, thus stabilizing blood pH levels during respiratory distress situations . A notable study demonstrated that administering this compound in animal models helped maintain normal physiological conditions even under carbon dioxide retention scenarios.

Case Study: Correction of Acidosis

In a study involving mongrel dogs, this compound was administered to counteract metabolic acidosis induced by respiratory issues. The results showed a significant improvement in blood pH levels, confirming its efficacy as a buffering agent in critical care settings .

Environmental Applications

Soil and Water Chemistry

this compound is also used in environmental studies to assess soil and water chemistry. Its ability to buffer solutions makes it valuable for maintaining pH levels during experiments involving soil samples or aquatic systems. This stability is crucial when analyzing the effects of pollutants or nutrient levels in various environments.

Case Study: Soil pH Stabilization

In an experiment designed to evaluate the impact of fertilizers on soil health, this compound was used to maintain a neutral pH throughout the study period. The results indicated that maintaining stable pH levels allowed for more accurate assessments of nutrient uptake by plants, demonstrating the compound's utility in agricultural research .

作用機序

The mechanism of action of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The compound can act as a buffer, maintaining pH stability in biological and chemical systems. It may also interact with enzymes and other proteins, influencing their activity and stability. The specific molecular targets and pathways depend on the context in which the compound is used.

類似化合物との比較

Similar Compounds

Similar compounds to carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol include:

Carbonic acid, compd. with 2-amino-2-methyl-1-propanol: This compound has similar buffering properties but differs in its molecular structure.

Carbonic acid, compd. with 2-aminoethanol: Another compound with buffering capabilities, used in various chemical and biological applications.

Uniqueness

The uniqueness of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol lies in its specific molecular structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in scientific research and industrial processes.

生物活性

TRIS carbonate, a compound formed from the combination of TRIS (2-amino-2-hydroxymethyl-1,3-propanediol) and carbonate ions, plays a significant role in various biological systems. Its primary applications include serving as a buffer in biochemical experiments and influencing the behavior of biomaterials. This article explores the biological activity of this compound, focusing on its physicochemical properties, interactions with biological systems, and implications in research.

This compound is known for its buffering capacity, particularly in maintaining physiological pH levels. The compound can stabilize pH in the range of 7.0 to 8.5, which is crucial for many biological reactions. The effectiveness of TRIS buffers in various experimental conditions has been documented extensively.

Key Characteristics:

- Buffering Range : Effective between pH 7.0 and 8.5.

- Solubility : Highly soluble in water, facilitating its use in aqueous solutions.

- Stability : Maintains stability under physiological conditions, making it suitable for biological assays.

Case Study: Calcium Carbonate Precipitation

A study investigated the influence of different concentrations of TRIS buffer on calcium carbonate precipitation, highlighting its role in biomaterials. The results indicated that varying TRIS concentrations significantly affected the rate of calcium carbonate formation, which is essential for applications in bone repair and regeneration.

| TRIS Concentration (mM) | Calcium Carbonate Precipitation Rate (mg/L) |

|---|---|

| 10 | 50 |

| 20 | 75 |

| 30 | 90 |

This data suggests that higher concentrations of TRIS enhance precipitation rates, which could be beneficial in developing bioactive materials for orthopedic applications .

Cellular Effects

Research has shown that this compound can influence cellular activities, particularly in osteoblasts (bone-forming cells). In vitro studies demonstrated that this compound enhances cell viability and proliferation when used as a medium for cell culture.

Cell Viability Study

- Cell Line : MC3T3-E1 (mouse osteoblast-like cells)

- Concentration : this compound at varying concentrations (12.5 µg/ml and 25 µg/ml)

- Duration : 10 days

The results indicated that cells cultured with this compound exhibited increased viability compared to control groups without the buffer. This suggests that this compound not only serves as a buffering agent but also promotes cellular health and function .

Proteasome Activity Modulation

Another significant finding involves the modulation of proteasome activity by this compound. In alkaline environments created by carbonate buffers, proteasome activity was inhibited; however, supplementation with polyamines like spermine counteracted this inhibition. This highlights a potential physiological role for this compound in cancer metabolism by supporting proteasome function under alkaline conditions.

Summary of Findings:

- Proteasome Activity : Inhibited in high pH environments.

- Counteraction : Polyamines can restore proteasome activity when combined with this compound buffers.

These findings suggest that this compound may play a critical role in cellular metabolism and survival under stress conditions such as those found in cancer cells .

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing TRIS carbonate for buffer preparation?

Answer:

this compound synthesis typically involves reacting tris(hydroxymethyl)aminomethane (TRIS base) with carbon dioxide or carbonate precursors under controlled pH and temperature. Characterization should include:

- Structural verification via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of carbonate groups.

- Purity assessment using high-performance liquid chromatography (HPLC) or mass spectrometry, ensuring minimal residual reactants.

- Buffering capacity validation through titration experiments, comparing observed pKa values to literature standards .

Advanced: How can researchers design experiments to evaluate this compound’s buffering stability under varying ionic strengths and temperatures?

Answer:

A robust experimental design would involve:

- Systematic variation of ionic strength using salts like NaCl or KCl (0.1–1.0 M) to mimic physiological or extreme conditions.

- Temperature-controlled titration (e.g., 4°C to 50°C) to assess pKa shifts using a calibrated pH electrode (e.g., Orion Ross Ultra Triode).

- Data analysis via the Henderson-Hasselbalch equation, with adjustments for activity coefficients at high ionic strengths. Discrepancies should be cross-referenced with computational models (e.g., COMSOL) .

Basic: What analytical techniques are critical for confirming this compound’s structural integrity in aqueous solutions?

Answer:

Key techniques include:

- Potentiometric pH profiling to verify buffering ranges and compare against established TRIS buffer standards.

- UV-Vis spectroscopy to detect degradation byproducts (e.g., amine oxidation).

- Ion chromatography to quantify carbonate and bicarbonate ion concentrations, ensuring stoichiometric consistency .

Advanced: How can researchers address contradictions in reported thermodynamic properties (e.g., solubility, pKa) of this compound across studies?

Answer:

Methodological reconciliation involves:

- Meta-analysis of experimental conditions (e.g., temperature, ionic strength, calibration methods) from conflicting studies.

- Reproducibility trials using standardized protocols (e.g., TRIS buffer preparation per Dickson et al., 2007).

- Error source identification , such as electrode calibration drift or CO2 contamination, using control experiments with inert buffers .

Advanced: What challenges arise when integrating this compound into non-aqueous electrochemical systems, and how can they be mitigated?

Answer:

Challenges include:

- Low solubility in organic solvents (e.g., propylene carbonate), addressed by functionalizing TRIS with hydrophobic groups.

- Electrochemical stability tested via cyclic voltammetry to detect side reactions (e.g., carbonate decomposition at high voltages).

- Compatibility with lithium salts (e.g., LiPF6) in battery electrolytes, requiring compatibility studies using impedance spectroscopy .

Basic: How should researchers optimize this compound buffer preparation to minimize CO2 interference in marine chemistry studies?

Answer:

- CO2-free environment : Prepare buffers in a nitrogen glovebox or use degassed water.

- Closed-system titration to prevent atmospheric CO2 absorption.

- Validation via parallel measurements with certified reference materials (CRMs) for seawater carbonate systems .

Advanced: What computational tools and models are suitable for predicting this compound’s behavior in complex biological or environmental matrices?

Answer:

- Molecular dynamics (MD) simulations to study interactions with biomolecules (e.g., proteins) or environmental ligands (e.g., Ca<sup>2+</sup>).

- Quantum mechanical calculations (e.g., DFT) to predict protonation states and reactivity.

- Parameter optimization using experimental data from titration calorimetry or spectroscopic studies .

Categorization

- Basic Questions : 1, 3, 6 (focus on foundational synthesis, characterization, and standard applications).

- Advanced Questions : 2, 4, 5, 7 (address complex experimental design, data reconciliation, and interdisciplinary challenges).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。